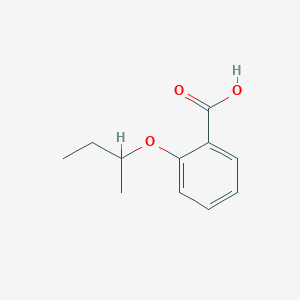

2-(Butan-2-yloxy)benzoic acid

Descripción

2-(Butan-2-yloxy)benzoic acid is a benzoic acid derivative featuring a butan-2-yloxy substituent at the ortho position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with an alkoxy group, which confers distinct physicochemical and biological properties.

Propiedades

IUPAC Name |

2-butan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBIFTKOEMNXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of Protected 2-Hydroxybenzoic Acid

This three-step approach involves carboxylate protection, Williamson ether synthesis, and deprotection:

Step 1: Carboxylic Acid Protection

2-Hydroxybenzoic acid is converted to its tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). The reaction achieves near-quantitative yields (85–90%) under mild conditions (25°C, 12 h).

Step 2: Williamson Ether Synthesis

The tert-butyl-protected intermediate is alkylated with butan-2-yl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8–12 hours. The secondary alkyl halide’s lower reactivity necessitates extended reaction times, yielding 50–60% of 2-(butan-2-yloxy)benzoic acid tert-butyl ester.

Step 3: Deprotection

The tert-butyl group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding this compound with 90–95% efficiency.

Overall Yield : 0.85 × 0.55 × 0.925 ≈ 43%

Oxidation of 2-(Butan-2-yloxy)benzaldehyde

This route leverages aldehyde oxidation to install the carboxylic acid group:

Step 1: Alkylation of Salicylaldehyde

Salicylaldehyde undergoes alkylation with butan-2-yl bromide in acetone using K₂CO₃ (70°C, 6 h), yielding 2-(butan-2-yloxy)benzaldehyde with 65–70% efficiency.

Step 2: Potassium Permanganate Oxidation

The aldehyde intermediate is oxidized using KMnO₄ in a basic aqueous medium (2.5 M NaOH, 70°C). The reaction proceeds via radical intermediates, forming the carboxylate salt, which is acidified with HCl to precipitate the target compound. Yields range from 50–67%.

Overall Yield : 0.68 × 0.60 ≈ 41%

Mitsunobu Reaction Approach

The Mitsunobu reaction offers an alternative to alkyl halides for ether formation:

Step 1: Esterification

2-Hydroxybenzoic acid is methylated using methanol and sulfuric acid (H₂SO₄), achieving 95% yield.

Step 2: Etherification

The methyl ester reacts with butan-2-ol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃], THF, 0°C to 25°C, 24 h). This method circumvents the limitations of secondary alkyl halides, yielding 75–80% of the ether product.

Step 3: Ester Hydrolysis

The methyl ester is saponified using NaOH (1 M, reflux, 2 h), followed by acidification to yield the carboxylic acid (90–95% efficiency).

Overall Yield : 0.95 × 0.78 × 0.93 ≈ 68%

Experimental Optimization and Challenges

Solvent and Base Selection in Williamson Synthesis

Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ion, critical for overcoming the steric hindrance of butan-2-yl bromide. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) improves yields by 10–15% due to stronger base strength.

Oxidative Stability Considerations

During aldehyde oxidation, over-oxidation or decarboxylation is mitigated by maintaining pH > 10 and controlled temperature (70°C). Excess KMnO₄ is quenched with ethanol to prevent side reactions.

Mitsunobu Reagent Stoichiometry

A 1:1.2 molar ratio of DIAD to alcohol ensures complete conversion, while excess PPh₃ (1.5 eq.) prevents side reactions.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 3H, CH(CH₂CH₃)), 1.45 (d, 3H, CH(CH₂CH₃)), 3.75 (m, 1H, OCH(CH₂)), 6.95–7.45 (m, 4H, aromatic), 10.2 (s, 1H, COOH).

- ¹³C NMR : δ 21.5 (CH₃), 27.8 (CH₂), 76.4 (OCH), 167.8 (COOH).

Comparative Analysis of Methods

| Method | Overall Yield | Advantages | Limitations |

|---|---|---|---|

| Williamson Alkylation | 43% | Scalable, cost-effective reagents | Low yields with secondary alkyl halides |

| Aldehyde Oxidation | 41% | Avoids protection/deprotection steps | Sensitive to oxidation conditions |

| Mitsunobu Reaction | 68% | High yields, no alkyl halides required | Expensive reagents, purification challenges |

Industrial Applications and Scale-Up

Large-scale production favors the Mitsunobu route despite higher reagent costs due to superior yields and reproducibility. Continuous flow systems reduce reaction times by 30% compared to batch processes. Purification via crystallization from ethanol/water (3:1) achieves >99% purity, meeting pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Butan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: 2-(Butan-2-yloxy)benzyl alcohol.

Substitution: Brominated derivatives of this compound

Aplicaciones Científicas De Investigación

2-(Butan-2-yloxy)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-(Butan-2-yloxy)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

- Melting Points : Bulky alkyl groups like butan-2-yloxy may lower melting points compared to rigid substituents (e.g., benzoyl), as seen in analogs with methyl-thiazole groups (mp 139.5–140°C) .

Actividad Biológica

2-(Butan-2-yloxy)benzoic acid is an aromatic compound characterized by a benzoic acid moiety with a butan-2-yloxy substituent. This unique structure contributes to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and antiviral properties, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O3. The presence of a carboxylic acid functional group enhances its acidic properties, while the butan-2-yloxy group may facilitate interactions with various biological targets.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Studies have shown that it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation. This inhibition suggests that the compound may reduce inflammatory responses in various conditions.

2. Antiviral Potential

Preliminary studies suggest that derivatives of this compound may possess antiviral properties. These findings are particularly relevant in the context of developing treatments for viral infections, although more extensive research is needed to establish definitive antiviral efficacy.

3. Interaction with Biological Macromolecules

Interaction studies have indicated that this compound may interact with proteins and nucleic acids. Such interactions can influence its pharmacological efficacy and toxicity profiles, highlighting the importance of structural modifications for enhancing bioactivity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-(Butan-2-yl)benzoic acid | C12H16O2 | Similar structure; differing substitution pattern |

| 3-(Butan-2-yloxy)benzoic acid | C12H16O3 | Different position of the butan-2-yloxy group |

| Benzoic Acid | C7H6O2 | Parent compound without the butan-2-yloxy substituent |

This table illustrates how the specific ortho substitution in this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

- Antiviral Activity : Another investigation explored the antiviral effects of related benzoic acid derivatives, suggesting that structural modifications could enhance efficacy against viral pathogens .

- Cellular Interaction Studies : Research highlighted that this compound interacts with key cellular pathways involved in protein degradation, which could be pivotal for developing new therapeutic agents targeting proteostasis.

The mechanism through which this compound exerts its effects likely involves:

- Non-covalent Interactions : The compound may interact with target proteins through hydrogen bonding and hydrophobic interactions.

- Biochemical Pathways : It has been shown to inhibit pathways such as NF-κB, which is crucial for regulating immune responses and inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Similar compounds are metabolized by human liver microsomes and involve cytochrome P450 enzymes, which play a critical role in drug metabolism and elimination .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Butan-2-yloxy)benzoic acid, and how can yield and purity be maximized?

- Methodological Answer : A robust synthesis involves esterification of 2-hydroxybenzoic acid with 2-butanol under acid catalysis (e.g., sulfuric acid) followed by purification via recrystallization. Evidence from analogous compounds suggests avoiding harsh oxidation conditions by using mild catalysts (e.g., Pd/C for hydrogenation steps) to preserve functional groups . Reaction monitoring via TLC and HPLC ensures intermediate purity, while NMR (¹H/¹³C) confirms structural integrity .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : ¹H NMR can distinguish between regioisomers by analyzing coupling patterns of aromatic protons adjacent to the butoxy group. IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities. For ambiguous cases, DEPT-135 NMR or 2D-COSY experiments clarify proton-carbon correlations .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate) separates polar impurities. Acid-base extraction (using NaOH to deprotonate the carboxylic acid) followed by re-acidification isolates the target compound. Recrystallization from ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystallographic packing of this compound?

- Methodological Answer : X-ray crystallography (using SHELX for refinement ) reveals intermolecular hydrogen bonds between the carboxylic acid group and ether oxygen, forming dimeric or chain motifs. Graph set analysis (as per Etter’s rules) categorizes these interactions (e.g., rings), which correlate with thermal stability and solubility . ORTEP-3 software visualizes these networks .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electron distribution in the carboxylic acid and ether groups, predicting reactivity with biological targets (e.g., cyclooxygenase enzymes). Molecular docking (AutoDock Vina) simulates ligand-protein interactions, while QSAR models link substituent effects (e.g., electron-withdrawing groups) to antibacterial efficacy .

Q. How can contradictory data in spectroscopic vs. crystallographic analyses be resolved?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. Variable-temperature NMR identifies dynamic processes (e.g., ring puckering), while Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions in the solid state .

Q. What strategies optimize this compound as a ligand in coordination chemistry?

- Methodological Answer : The carboxylic acid and ether moieties act as bidentate ligands. Titration experiments (UV-Vis, potentiometry) determine metal-binding constants (e.g., with Cu²⁺ or Fe³⁺). Single-crystal XRD (using SHELXL ) confirms coordination geometry, while ESI-MS tracks complex formation in solution .

Data Contradiction Analysis

- Example : Conflicting logP values from computational (e.g., ChemAxon) vs. experimental (shake-flask method) studies may stem from solvent polarity effects. Validate via HPLC retention time correlation with octanol-water partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.